molecular formula C15H17N3O4S2 B2688461 1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097863-66-4

1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2688461
CAS No.: 2097863-66-4
M. Wt: 367.44
InChI Key: LKVDSTBZOBKEBZ-UHFFFAOYSA-N
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Description

1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one (CAS 2097863-66-4) is a synthetic small molecule with a molecular formula of C 15 H 17 N 3 O 4 S 2 and a molecular weight of 367.44 g/mol . Its structure incorporates a 1,2,5-thiadiazole ring linked via an ether bridge to a piperidine sulfonamide group, a pharmacophore known for significant biological potential. The 1,2,5-thiadiazole heterocycle is a bioisostere of pyrimidine bases found in nucleic acids, which allows derivatives of this scaffold to interact with critical biological targets, particularly in oncology research . Compounds featuring the thiadiazole core have demonstrated a robust ability to disrupt DNA replication processes, leading to the inhibition of cancer cell proliferation . This makes them valuable chemical tools for investigating new pathways in chemotherapeutic development. Research into similar 1,3,4-thiadiazole analogs has shown potent cytotoxic effects against a diverse panel of human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), colon cancer (HCT116), and leukemia (HL-60) cells, with studies indicating mechanisms such as focal adhesion kinase (FAK) inhibition and tubulin polymerization disruption . This reagent serves as a key intermediate for medicinal chemists exploring structure-activity relationships and developing novel small-molecule inhibitors. This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-11(19)12-3-2-4-14(9-12)24(20,21)18-7-5-13(6-8-18)22-15-10-16-23-17-15/h2-4,9-10,13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVDSTBZOBKEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine and a suitable leaving group.

    Sulfonylation: The sulfonyl group is added via sulfonyl chloride in the presence of a base, such as triethylamine.

    Final Coupling: The final step involves coupling the thiadiazole-piperidine intermediate with a phenyl ethanone derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. The sulfonyl group enhances the compound’s solubility and reactivity, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

  • 1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)propan-1-one
  • 1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)butan-1-one

Comparison: Compared to its analogs, 1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to its specific ethanone moiety, which can influence its reactivity and biological activity. The length of the carbon chain attached to the phenyl ring can affect the compound’s solubility, stability, and interaction with biological targets, making each analog potentially useful for different applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound integrates a thiadiazole moiety, a piperidine ring, and a sulfonyl group, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Key Structural Features:

  • Thiadiazole Ring : Associated with antimicrobial, anti-inflammatory, and anticancer properties.
  • Piperidine Moiety : Enhances solubility and biological activity through interactions with biological targets.
  • Sulfonyl Group : Often contributes to the compound's reactivity and binding affinity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and piperidine rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown potent antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. For example, studies on 5-Aryl-1,3,4-thiadiazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 and HepG2 . The mechanism typically involves the activation of apoptotic pathways leading to cell death.

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may similarly modulate inflammatory responses .

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, inhibiting their function.
  • Receptor Interaction : The piperidine ring can enhance the compound's ability to interact with various receptors, potentially altering signaling pathways involved in disease processes.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-(Thiadiazol-3-yloxy)-piperidineStructureAnti-inflammatory
3-(4-Methoxyphenyl)-pyrrolidineStructureNeuroprotective
2-Amino-thiazole derivativesStructureAntimicrobial

This table illustrates how variations in structure can lead to differing biological activities among compounds related to this compound.

Case Studies

Several case studies highlight the biological efficacy of thiadiazole derivatives:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of thiadiazole-based compounds against various cancer cell lines. Results indicated significant activity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
  • Antimicrobial Testing : Compounds structurally similar to our target were tested for antibacterial properties against strains like E. coli and S. aureus, showing promising results .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring followed by sulfonylation and coupling with the thiadiazole moiety. Key steps include:

  • Sulfonylation : Use of sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to avoid hydrolysis .
  • Thiadiazole Coupling : Nucleophilic substitution at the thiadiazole oxygen, requiring catalysts like DMAP or bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) .
  • Yield Optimization : Monitor intermediates via TLC/HPLC and adjust reaction time/temperature (e.g., reflux vs. room temperature) to suppress side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • NMR : Analyze ¹H-NMR for aromatic protons (δ 7.2–8.5 ppm), sulfonyl group deshielding effects, and piperidine ring protons (δ 2.5–4.0 ppm). ¹³C-NMR confirms carbonyl (δ ~200 ppm) and sulfonyl (δ ~110 ppm) groups .
  • FT-IR : Identify C=O stretches (~1680 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Q. What initial biological screening assays are recommended to evaluate therapeutic potential?

  • Methodological Answer : Prioritize assays based on structural motifs:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the sulfonyl group’s electrophilic properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across assay conditions?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Dose-Response Curves : Perform triplicate experiments with positive/negative controls to identify outliers .
  • Mechanistic Studies : Use knock-out cell lines or enzyme mutants to confirm target specificity if activity varies .

Q. What computational methods predict the compound’s interaction with target enzymes, and how can docking studies be validated?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or proteases. Focus on the thiadiazole’s π-π stacking and sulfonyl hydrogen bonds .
  • Validation : Compare docking scores with experimental IC₅₀ values. Perform MD simulations (≥100 ns) to assess binding stability .

Q. How do electronic substituent effects on the thiadiazole ring influence reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase electrophilicity at the thiadiazole’s sulfur, enhancing reactivity with amines/thiols. Use Hammett σ values to quantify effects .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Q. What structural modifications improve pharmacokinetic properties based on SAR studies?

  • Methodological Answer :

  • Lipophilicity : Introduce alkyl groups to the piperidine ring (logP optimization via ClogP software) to enhance membrane permeability .
  • Metabolic Stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated degradation .
  • Solubility : Add polar groups (e.g., -OH, -OMe) to the phenyl ring while monitoring activity retention .

Data Contradiction Analysis

  • Case Example : Conflicting IC₅₀ values in anticancer assays may arise from:
    • Assay Variability : Differences in cell viability endpoints (MTT vs. ATP-based assays).
    • Redox Interference : Thiadiazole-mediated ROS generation may skew results; include ROS scavengers as controls .

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